molecular formula C12H15NO B2551345 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol CAS No. 2162998-61-8

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Cat. No.: B2551345
CAS No.: 2162998-61-8
M. Wt: 189.258
InChI Key: CKDWYEVYXYJYNO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol is a synthetically intriguing small molecule of interest in medicinal chemistry and chemical biology. Its structure features a 2,3-dihydro-1H-indole scaffold linked to a cyclobutanol ring, creating a hybrid architecture with significant research potential. The indole scaffold is a privileged structure in drug discovery, widely present in bioactive natural products and pharmaceuticals. Indole derivatives are frequently investigated for their diverse biological activities, which can include anticancer, anti-inflammatory, and antimicrobial properties . The specific 2,3-dihydro-1H-indole (indoline) moiety in this compound is a common feature in various biologically active molecules and serves as a key synthetic intermediate . The cyclobutane ring, a strained four-membered carbocycle, adds another dimension of interest. Cyclobutanes are increasingly valuable in medicinal chemistry as rigid, three-dimensional scaffolds that can improve a molecule's physicochemical properties and selectivity. They are commonly synthesized via [2+2] photocycloaddition reactions, a fundamental and versatile method in organic synthesis . The presence of the hydroxyl group on the cyclobutane ring provides a handle for further chemical modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications such as use as a synthetic building block, a intermediate in the development of novel pharmacologically active agents, or a standard in analytical method development. It is supplied as a high-purity material to ensure consistent experimental results. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWYEVYXYJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indole Moieties

Ethyl 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate
  • Key Differences: Replaces the cyclobutanol group with a propenoate ester and phenyl substituent.
  • Implications : The dioxo group enhances reactivity in Michael addition or nucleophilic substitution reactions compared to the dihydroindole in the target compound. The ester group may improve solubility in organic solvents.
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-methoxy-N-methylacetamide
  • Key Differences: Features a dioxo-indole linked to a methoxy-methylacetamide group. The amide substituent introduces strong hydrogen-bonding capacity and metabolic stability compared to cyclobutanol .
  • Implications : The dioxo group likely reduces aromaticity relative to dihydroindole, altering π-π stacking interactions. The acetamide group may enhance bioavailability in drug design contexts.

Analogs with Alternative Core Structures

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
  • Key Differences: Retains the dihydroindole group but replaces cyclobutanol with a thiadiazole-ethylamine chain. The thiadiazole core is planar and aromatic, contrasting with the strained cyclobutane .
  • Implications : The thiadiazole moiety may improve binding to enzymes or receptors via sulfur interactions, while the ethyl spacer increases conformational flexibility.
2-Methyl-2-propanyl[3-(chloromethyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
  • Key Differences: Incorporates a chloromethyl and tert-butyl acetate group on a dioxo-indole scaffold.
  • Implications: The chloromethyl group could enhance cytotoxicity or serve as a reactive handle for further functionalization, unlike the hydroxyl group in cyclobutanol.

Physicochemical and Electronic Properties

Compound Molecular Weight Key Functional Groups Notable Properties
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol ~217.3 (estimated) Cyclobutanol, dihydroindole High steric strain, moderate polarity
Ethyl 2-(2,3-dioxo-indol-1-yl)propenoate 313.3 Dioxo-indole, ester, phenyl Electron-deficient, UV/Vis absorption
5-[2-(Dihydroindol-1-yl)ethyl]thiadiazole 274.37 Thiadiazole, ethylamine Planar aromatic core, sulfur interactions
2-(Dioxo-indol-1-yl)-methoxy-methylacetamide 248.2 Dioxo-indole, amide High metabolic stability, H-bond donor/acceptor
  • Cyclobutanol vs. Larger Rings: The strained cyclobutanol in the target compound likely increases reactivity (e.g., ring-opening) compared to unstrained analogs.
  • Dihydroindole vs. Dioxo-indole : The dihydroindole’s partial saturation preserves some aromaticity, enabling weaker π-π interactions than dioxo-indole derivatives. This could impact binding affinity in biological systems .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, also known as trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, is a compound characterized by a unique structure that combines a cyclobutane ring with a 2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole nucleus is known for its ability to bind to multiple receptors, influencing numerous biochemical pathways.

Biochemical Pathways

Indole derivatives are recognized for their diverse pharmacological properties. The following pathways are notably affected by this compound:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anticancer Properties : Influences cell proliferation and apoptosis through modulation of signaling pathways.
  • Anti-inflammatory Effects : May reduce inflammatory responses via inhibition of pro-inflammatory mediators.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. Its interactions with microbial enzymes may inhibit growth and proliferation of bacteria and fungi.

Anticancer Properties

In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

A study evaluating the effects of indole derivatives on cancer cells revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer lines such as HT-29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHT-29Cytotoxicity (IC50 = X μM)
Anti-inflammatoryRAW 264.7 cellsReduced NO production

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, and what key reaction conditions should be prioritized?

The synthesis of this compound can be approached via multi-step strategies, leveraging methodologies from structurally similar indoline-cyclobutanol derivatives:

  • Cyclobutanol Formation : Ring-opening reactions of strained cyclobutane precursors (e.g., epoxides or sulfones) with indoline nucleophiles. For example, MnO₂-mediated oxidations have been used to generate reactive intermediates in analogous systems .
  • Coupling Reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the indoline moiety to the cyclobutanol core. Solvent choice (e.g., DMF or ethanol) and temperature control (25–80°C) are critical for yield optimization .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationMnO₂, CHCl₃, 27°C95%
CouplingPd(PPh₃)₄, DMF, 60°C80–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the cyclobutanol’s strained ring protons (δ 3.0–4.5 ppm) and indoline aromatic signals (δ 6.5–7.5 ppm). 2D-COSY and NOESY confirm spatial proximity of the indoline and cyclobutanol moieties .
  • IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in cyclobutanol-containing indoline derivatives?

  • SHELX Suite : Programs like SHELXL refine crystal structures by modeling thermal displacement parameters and validating bond lengths/angles. For strained systems like cyclobutanol, restraints may be applied to the cyclobutane ring (target C-C bond length: 1.54 Å) .
  • Twinned Data : For crystals with twinning, SHELXE’s dual-space algorithms improve phase determination. High-resolution data (<1.0 Å) are preferred to mitigate noise .

Q. Example Refinement Metrics :

ParameterValue
R-factor<0.05
C-C Bond Length1.52–1.56 Å
Torsion Angle15–25°

Q. How can researchers address solubility challenges in biological assays for hydrophobic indoline-cyclobutanol derivatives?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups to the hydroxyl moiety for improved bioavailability, followed by enzymatic cleavage in vivo .
  • Micellar Formulations : Non-ionic surfactants (e.g., Tween-80) stabilize the compound in cell culture media .

Q. What computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

  • DFT Calculations : Gaussian or ORCA software models electrophilic aromatic substitution (EAS) at the indoline’s C4/C5 positions (lowest activation energy: ~15 kcal/mol) .
  • MD Simulations : GROMACS assesses solvation effects on reaction pathways, identifying polar aprotic solvents (e.g., acetonitrile) as optimal for SN2 reactions at the cyclobutanol oxygen .

Q. Predicted Reactivity :

SiteReactivity (kcal/mol)Preferred Reaction
Indoline C414.2Nitration, Halogenation
Cyclobutanol OH18.5Esterification, Sulfonation

Q. How should researchers analyze contradictions in biological activity data across different assay platforms?

  • Dose-Response Curves : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT vs. ATP-luciferase) to identify assay-specific artifacts .
  • Metabolic Stability : LC-MS/MS quantifies compound degradation in liver microsomes, explaining discrepancies between in vitro and in vivo efficacy .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects vs. off-target interactions .

Q. What strategies mitigate racemization during asymmetric synthesis of the cyclobutanol moiety?

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to enforce enantioselective cyclization (ee >90%) .
  • Low-Temperature Conditions : Reactions at −20°C reduce thermal racemization .
  • Chiral HPLC : Analytical separation (e.g., Chiralpak AD-H column) monitors enantiopurity post-synthesis .

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